N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (CAS: 831214-59-6) is a substituted acetamide derivative with the molecular formula C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g/mol . Its structure features a benzofuran core substituted with methyl groups at the 4- and 6-positions, linked via an acetamide group to a 2-chlorophenyl moiety. The IUPAC name varies linguistically (e.g., N-(2-chlorophényl)-2-(4,6-diméthyl-1-benzofuran-3-yl)acétamide in French), reflecting its international relevance in chemical research .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-11-7-12(2)18-13(10-22-16(18)8-11)9-17(21)20-15-6-4-3-5-14(15)19/h3-8,10H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJPYYPCTLBJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its 4,6-dimethylbenzofuran and 2-chlorophenyl groups. Key comparisons with analogous compounds include:
- Benzofuran vs.
- In contrast, electron-withdrawing groups like trifluoromethyl () or halogens () modulate electronic properties .
Physicochemical Properties
Limited melting point (mp) data are available for the target compound, but comparisons with structurally related acetamides reveal trends:
- The target compound’s 4,6-dimethylbenzofuran may enhance hydrophobicity compared to thiadiazole derivatives (), while the naphthalene analog () exhibits higher thermal stability due to extended π-conjugation .
Spectroscopic Characteristics
Infrared (IR) and NMR data highlight functional group variations:
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